Viscidulin I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZZCUABWZIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239032 | |
| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92519-95-4 | |
| Record name | Viscidulin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ethnopharmacological Context of Viscidulin I
Primary Botanical Sources of Viscidulin I
Scutellaria viscidula, a perennial herb, is a documented botanical source of this compound. knapsackfamily.com This species is found in regions of China, including Hebei, Nei Mongol, Shandong, and Shanxi, typically in gravelly areas and grasslands at altitudes of 700-1400 meters. efloras.org In traditional medicine, S. viscidula is used alongside other species like S. baicalensis and S. amoena. nih.gov The ethnopharmacological relevance of the genus suggests that the presence of flavonoids like this compound contributes to its medicinal applications. researchgate.net For instance, baicalein (B1667712), another flavonoid found in S. viscidula, exhibits a range of pharmacological effects, including antioxidant and anti-inflammatory properties. researchgate.net
Scutellaria baicalensis, commonly known as Chinese Skullcap or Huang-Qin, is one of the most well-known and extensively studied medicinal plants in the Scutellaria genus and is a confirmed source of this compound. knapsackfamily.comnih.govmedchemexpress.com Its dried roots are officially listed in the Chinese, European, and British Pharmacopoeias. nih.gov For thousands of years, it has been a cornerstone of TCM for treating conditions such as diarrhea, dysentery, hypertension, inflammation, and respiratory infections. nih.govnih.govresearchgate.net The significant therapeutic value of S. baicalensis is attributed to its high concentration of flavonoids, which are primarily located in the roots. researchgate.netmdpi.com These compounds, including baicalin (B1667713), wogonin (B1683318), and this compound, are responsible for the plant's anti-inflammatory, antioxidant, antiviral, and neuroprotective activities. nih.govresearchgate.net
Scutellaria tenax is another species within the Lamiaceae family that has been identified as a natural source of the compound this compound. knapsackfamily.com While not as extensively researched as S. baicalensis, its inclusion as a source highlights the distribution of this particular flavonoid across different members of the Scutellaria genus. The presence of this compound in S. tenax suggests it may share some of the ethnopharmacological applications attributed to other flavonoid-rich skullcap species.
The Scutellaria genus is a rich reservoir of bioactive compounds, with over 295 distinct molecules, predominantly flavonoids and diterpenes, having been isolated from its various species. researchgate.netbohrium.compharmainfo.in While this compound has been specifically identified in the species mentioned above, other related plants in the genus are known for producing a wide array of structurally similar flavonoids. For example, Scutellaria lateriflora (American Skullcap) is used for its therapeutic properties and contains flavonoids, tannins, saponins, and phenols. iicbe.org The phytochemical diversity across the genus is significant; studies comparing different species reveal unique flavonoid profiles and tissue-specific accumulation patterns. nih.govconfex.com This suggests that other Scutellaria species could potentially be sources of this compound or related flavones, warranting further phytochemical investigation.
Table 1: Primary Botanical Sources of this compound
| Species Name | Family | Common Name | Native Region |
| Scutellaria viscidula Bunge | Lamiaceae | Sticky Skullcap | China (Hebei, Nei Mongol, Shandong, Shanxi) efloras.org |
| Scutellaria baicalensis Georgi | Lamiaceae | Chinese Skullcap, Huang-Qin | China, Japan, Korea, Mongolia, Russia nih.gov |
| Scutellaria tenax | Lamiaceae | - | East Asia |
Isolation Methodologies for this compound
The isolation of pure phytoconstituents like this compound from plant matrices is a critical step for detailed structural elucidation and pharmacological research. The general process begins with the extraction of chemical compounds from the plant material (typically the roots or aerial parts of Scutellaria species) using a suitable solvent. This yields a crude extract containing a complex mixture of molecules. To isolate the target compound, this extract must undergo one or more purification steps.
Chromatography is the cornerstone technique for the separation, purification, and isolation of individual compounds from complex mixtures such as plant extracts. iipseries.orgjsmcentral.org The principle of chromatography relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. iipseries.org Compounds with different chemical properties will travel at different speeds, allowing for their separation. iipseries.org
For the isolation of flavonoids like this compound from Scutellaria extracts, a combination of chromatographic methods is typically employed:
Column Chromatography (CC): This is a preparative technique often used for the initial fractionation of the crude extract. jsmcentral.org The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or a gradient of solvents (the mobile phase) is passed through the column. Fractions are collected sequentially, grouping compounds based on their polarity.
Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of separation in column chromatography and to identify fractions containing the compound of interest by comparing them with a reference standard. jsmcentral.orgresearchgate.net It can also be used on a larger scale (preparative TLC) for the purification of small quantities of a compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile technique used for both the analysis and purification (preparative HPLC) of phytochemicals. iipseries.orgnih.gov It utilizes high pressure to pass the mobile phase through a column packed with very fine particles, resulting in high-resolution separations. chromatographyonline.com Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating flavonoid compounds.
The final isolated compound's purity is confirmed, and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netchromatographyonline.com
Table 2: Chromatographic Techniques for Phytochemical Isolation
| Technique | Type | Primary Use in Isolation | Stationary Phase Example |
| Column Chromatography (CC) | Preparative | Initial fractionation of crude extracts | Silica Gel, Alumina |
| Thin-Layer Chromatography (TLC) | Analytical / Preparative | Monitoring separation, small-scale purification | Silica Gel, Alumina |
| High-Performance Liquid Chromatography (HPLC) | Analytical / Preparative | High-resolution separation and final purification | C18 (Reverse-Phase) |
Traditional Medicinal Applications of this compound-Containing Plants
The plants that produce this compound, notably species of the genus Scutellaria, have a significant history of use in traditional medicine, particularly in East Asia. The dried root, known as Huang-Qin, is a fundamental herb in Traditional Chinese Medicine (TCM). nih.govwikipedia.org
In the framework of Traditional Chinese Medicine, the root of Scutellaria (Huang-Qin) is characterized by its "bitter" taste and "cold" nature. sunherbal.com Its primary functions are to "clear Heat and dry Dampness" and "purge Fire and detoxify." sunherbal.comresearchgate.net These principles guide its application for a wide range of ailments.
For over two millennia, Huang-Qin has been used to treat conditions characterized by fever, inflammation, and infection. nih.govdroracle.ai Historical and ongoing traditional uses include the treatment of diarrhea, dysentery, respiratory infections, jaundice, high blood pressure, hemorrhaging, and insomnia. nih.govdroracle.aioup.comebsco.com It is particularly noted for its use in addressing Damp-Heat in the stomach or intestines, which may manifest as diarrhea or dysentery. whiterabbitinstituteofhealing.com It is also applied for Heat in the lungs, presenting with symptoms like a cough with thick, yellow sputum. whiterabbitinstituteofhealing.com
Table 1: Ethnobotanical Uses of Scutellaria (Huang-Qin) in East Asian Medicine
| Traditional Application (TCM) | Corresponding Modern Interpretation | Conditions Treated |
| Clear Heat, Drain Fire | Anti-inflammatory, Antipyretic, Antimicrobial | Fever, respiratory infections, sores, urinary tract infections nih.govsunherbal.comextrasynthese.com |
| Dry Dampness | Astringent, Antidiarrheal | Diarrhea, dysentery, jaundice, inflammatory bowel conditions nih.govebsco.comwhiterabbitinstituteofhealing.com |
| Stop Bleeding | Hemostatic | Nosebleeds, blood in stool or vomit oup.comwhiterabbitinstituteofhealing.com |
| Calm the Fetus | Uterine relaxant | Restlessness or excessive fetal movement due to "Heat" sunherbal.comwhiterabbitinstituteofhealing.com |
| Purge Fire, Detoxify | Antibacterial, Antiviral, Antioxidant | Skin abscesses, infections, inflammatory conditions sunherbal.comresearchgate.net |
Xiao Chai Hu Tang (Minor Bupleurum Decoction): In this foundational formula, first described around 200 AD, Scutellaria is a principal herb. nih.gov It is used to harmonize the "Lesser Yang" (Shao Yang) stage of a febrile disease, which involves clearing heat from the Gall Bladder and Stomach. sunherbal.com The formula is widely used for conditions like post-viral recovery and digestive disorders. sunherbal.com
Huang Lian Jie Du Tang (Coptis Decoction to Relieve Toxicity): Scutellaria is one of four essential herbs in this powerful formula, known for its potent antimicrobial and anti-inflammatory effects. sunherbal.com It is employed to clear severe "Heat-Toxin" from the body.
Long Dan Xie Gan Tang (Gentiana Decoction to Drain the Liver): In this formulation, Scutellaria functions as a deputy herb, assisting the chief herb in clearing "Damp-Heat" from the Liver and Gall Bladder. sunherbal.com
The inclusion of Huang-Qin in these and over 180 other prescriptions recorded in the Chinese Pharmacopoeia underscores its importance and versatility in traditional therapeutic strategies. oup.com
Table 2: Prominent Traditional Chinese Medicine Formulations Containing Scutellaria (Huang-Qin)
| Formulation Name | Key Herbs | Traditional Function |
| Xiao Chai Hu Tang | Bupleurum, Scutellaria baicalensis , Pinellia, Ginseng, Glycyrrhiza | Harmonizes the Shao Yang level, clears heat, supports digestive function nih.govsunherbal.com |
| Huang Lian Jie Du Tang | Coptis, Scutellaria baicalensis , Phellodendron, Gardenia | Clears Heat-Toxin, drains Fire, dries Dampness sunherbal.com |
| Long Dan Xie Gan Tang | Gentiana, Scutellaria baicalensis , Gardenia, Alisma, Plantago | Drains Damp-Heat from the Liver and Gall Bladder sunherbal.com |
Biosynthesis and Metabolic Engineering of Viscidulin I
Viscidulin I within the Flavonoid Biosynthetic Pathway
The formation of this compound is deeply embedded within the well-characterized flavonoid biosynthetic pathway. The process begins with primary metabolites and proceeds through a series of enzymatic steps to generate the characteristic C6-C3-C6 flavonoid skeleton, which is then tailored to yield the final this compound molecule.
The journey to this compound begins with the amino acid L-phenylalanine, a product of the shikimate pathway. The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA, the key entry point for flavonoid synthesis. nih.govnih.gov This conversion is catalyzed by a sequence of three core enzymes that are highly conserved across the plant kingdom. frontiersin.orgresearchgate.net
Phenylalanine ammonia-lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.govwikipedia.org
Cinnamate-4-hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates cinnamic acid to form p-coumaric acid. nih.govfrontiersin.org
4-coumarate:CoA ligase (4CL): 4CL then activates p-coumaric acid by ligating it with coenzyme A, yielding 4-coumaroyl-CoA. frontiersin.orgresearchgate.net
This activated thioester, 4-coumaroyl-CoA, serves as the primary building block for the flavonoid skeleton. nih.govnih.gov
The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase. nih.gov CHS performs a sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form a polyketide intermediate. researchgate.netnih.gov This intermediate then undergoes intramolecular cyclization and aromatization to produce a C15 compound known as naringenin chalcone. nih.govnih.gov
Following its synthesis, the bicyclic naringenin chalcone is acted upon by Chalcone Isomerase (CHI). CHI catalyzes a stereospecific intramolecular cyclization reaction, converting the open-chain chalcone into the tricyclic (2S)-flavanone known as naringenin. nih.govresearchgate.net While this cyclization can occur spontaneously, CHI increases the reaction rate by a factor of up to 10^7, ensuring efficient channeling of precursors into the flavonoid pathway. nih.gov Naringenin represents a critical branch point from which the synthesis of various flavonoid subclasses, including flavones, diverges. nih.gov
To produce the flavone (B191248) backbone characteristic of this compound, the flavanone intermediate (naringenin) must be desaturated. This reaction is catalyzed by Flavone Synthase (FNS). The outline specifically focuses on FNS type II (FNSII), a membrane-bound cytochrome P450-dependent monooxygenase (CYP450). nih.govresearchgate.net FNSII is widespread among higher plants and introduces a double bond between the C-2 and C-3 positions of the flavanone C-ring, converting it directly into a flavone. researchgate.netsemanticscholar.org For example, FNSII catalyzes the conversion of naringenin to apigenin. nih.govfrontiersin.org All characterized FNSII enzymes in dicot plants belong to the CYP93B subfamily. nih.gov The action of FNSII is a pivotal step, as it directs metabolic flux from flavanones specifically toward the synthesis of flavones. nih.gov
After the core flavone skeleton is formed, a series of decorative reactions, including hydroxylation and methylation, are required to produce the final structure of this compound. Although the section title refers to flavonol formation, the biosynthesis of a complex flavone like this compound involves these same classes of modifying enzymes acting on a flavone backbone.
Hydroxylation: Additional hydroxyl groups are installed on the flavonoid rings by specific hydroxylases, many of which are also CYP450 enzymes. nih.govnih.gov For example, Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are key enzymes that add hydroxyl groups to the B-ring, influencing the final substitution pattern. nih.govdntb.gov.ua The specific hydroxylation pattern of this compound's precursors would be determined by the activity of such enzymes.
Methylation: The hydroxyl groups can be subsequently methylated in a reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govmaxapress.com This O-methylation reduces the reactivity of the hydroxyl group, increases the lipophilicity of the molecule, and plays a crucial role in generating the vast structural diversity of flavonoids. nih.govmaxapress.com Plant OMTs are classified into different categories, and those involved in flavonoid biosynthesis often show specificity for certain positions on the flavonoid ring system. maxapress.commdpi.com The formation of the methoxy (B1213986) groups found in this compound is the final key tailoring step, catalyzed by one or more specific FOMTs (Flavonoid O-Methyltransferases). nih.gov
Table 1: Key Enzymes in the Biosynthesis of the Flavone Backbone
| Enzyme Class | Abbreviation | Substrate(s) | Product(s) |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid |
| 4-coumarate:CoA ligase | 4CL | p-Coumaric acid, CoA | 4-Coumaroyl-CoA |
| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Naringenin Chalcone | (2S)-Naringenin |
| Flavone Synthase II | FNSII | (2S)-Naringenin | Apigenin |
| Flavonoid Hydroxylase | e.g., F3'H | Naringenin, Apigenin | Eriodictyol, Luteolin |
| O-Methyltransferase | OMT | Hydroxylated Flavonoids, SAM | Methoxyflavonoids, SAH |
Genetic and Enzymatic Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly controlled process, regulated at the genetic level through the expression of the requisite biosynthetic genes. The spatial and temporal accumulation of the compound is dictated by a complex network of transcription factors that respond to both developmental cues and environmental stimuli.
Identifying the specific enzymes responsible for this compound biosynthesis involves a combination of genomic, transcriptomic, and biochemical approaches. Since genes for a specific secondary metabolic pathway are often co-expressed, transcriptome analysis (e.g., RNA-Seq) of plant tissues actively producing this compound is a powerful tool for identifying candidate genes. frontiersin.orgcambridge.org By comparing the transcriptomes of high-producing versus low-producing tissues or plants under induced versus control conditions, researchers can pinpoint genes encoding PAL, CHS, CHI, FNSII, hydroxylases, and OMTs whose expression correlates with compound accumulation. frontiersin.orgmdpi.com
Once candidate genes are identified, their function must be confirmed. nih.govnih.gov This is typically achieved through:
Heterologous Expression: The candidate gene is expressed in a host organism that does not natively produce flavonoids, such as E. coli or yeast. The recombinant enzyme is then purified, and its activity is tested in vitro by providing putative substrates and analyzing the products using techniques like HPLC and mass spectrometry. nih.gov
Transient Expression in Plants: Genes can be transiently overexpressed in plants, such as Nicotiana benthamiana or in the native plant itself, to observe the accumulation of specific intermediates or final products. frontiersin.org
The genetic regulation of the flavonoid pathway is largely controlled by complexes of transcription factors. nih.govnih.gov The most prominent is the MBW complex, comprising proteins from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. mdpi.comresearchgate.net These complexes bind to specific cis-regulatory elements in the promoters of the biosynthetic genes (like CHS, CHI, FNSII), thereby activating their coordinated expression. nih.govmdpi.com Other transcription factor families, such as WRKY and bZIP, have also been shown to regulate flavonoid biosynthesis, adding further layers of control. nih.gov Understanding these regulatory networks is essential for metabolic engineering strategies that aim to upregulate the entire pathway for enhanced production of target compounds like this compound.
Table 2: Research Methods for Enzyme Identification and Characterization
| Method | Purpose | Typical Findings |
|---|---|---|
| Transcriptome Sequencing (RNA-Seq) | Identify candidate genes by correlating gene expression with metabolite accumulation. | A list of differentially expressed genes potentially involved in the pathway, including specific CHS, FNSII, and OMT isoforms. |
| Heterologous Expression (e.g., in Yeast) | Functionally characterize a single enzyme in a controlled system. | Confirmation of enzyme activity (e.g., FNSII converts naringenin to apigenin), substrate specificity, and kinetic parameters (Km, Vmax). |
| Virus-Induced Gene Silencing (VIGS) | Down-regulate a candidate gene in the native plant to observe the metabolic effect. | A decrease in the target compound or accumulation of a precursor, confirming the gene's role in the pathway. |
| Yeast Two-Hybrid (Y2H) / BiFC | Investigate protein-protein interactions. | Evidence for the formation of multi-enzyme complexes (metabolons) that channel intermediates efficiently. |
Gene Expression Profiling in Scutellaria Species
The biosynthesis of flavonoids, including the backbone of this compound, is orchestrated by a series of enzymes whose corresponding genes have been identified through transcriptomic analysis in various Scutellaria species. researchgate.net Gene expression profiling has been crucial in elucidating the molecular mechanisms underlying the synthesis of these compounds.
Studies involving deep sequencing of the transcriptomes of Scutellaria viscidula and Scutellaria baicalensis have identified numerous unigenes encoding key enzymes of the flavonoid biosynthetic pathway. researchgate.netplos.org These enzymes catalyze the sequential conversion of L-phenylalanine into the core flavonoid structure. Chalcone synthase (CHS) is a pivotal enzyme that catalyzes the first committed step in this pathway, condensing three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA to form naringenin chalcone. researchgate.netnih.gov The isolation and characterization of the full-length cDNA for CHS from S. viscidula hairy root cultures was a significant step in understanding this process. researchgate.net
Further investigations in S. viscidula have also identified the cDNAs for other critical enzymes, including phenylalanine ammonia-lyase (SvPAL), flavanone 3-hydroxylase (SvF3H), and dihydroflavonol 4-reductase (SvDFR), which are all essential for producing the flavonol structure of this compound. geneticsmr.com Bioinformatic analyses confirm that these genes are highly conserved members of the flavonoid biosynthetic family. geneticsmr.com Comprehensive transcriptome analysis allows for the identification of multiple isoforms of these genes, suggesting a complex regulatory network controlling the metabolic flux towards different flavonoids. researchgate.net
Table 1: Key Biosynthetic Genes for Flavonoid Backbone in Scutellaria Species
| Gene Abbreviation | Enzyme Name | Function in Pathway |
|---|---|---|
| PAL | Phenylalanine ammonia-lyase | Converts L-phenylalanine to cinnamic acid. |
| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.org |
| 4CL | 4-coumaroyl-CoA ligase | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.org |
| CHS | Chalcone synthase | Catalyzes the condensation of p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. nih.gov |
| CHI | Chalcone isomerase | Isomerizes naringenin chalcone to naringenin. nih.gov |
| F3H | Flavanone 3-hydroxylase | Hydroxylates naringenin to dihydrokaempferol. geneticsmr.com |
| FLS | Flavonol synthase | Converts dihydroflavonols to flavonols (the class this compound belongs to). |
Tissue-Specific Biosynthetic Pathway Variations
Research into Scutellaria species has revealed that the biosynthesis of flavonoids is not uniform throughout the plant; instead, it exhibits significant tissue-specific variations. mdpi.com There are at least two distinct flavonoid biosynthesis pathways in S. baicalensis: a classic pathway in the aerial parts (stems, leaves) and a newly evolved, root-specific pathway. frontiersin.orgnih.gov
The pathway in aerial tissues produces flavones like scutellarein from the precursor naringenin. frontiersin.org In contrast, the root-specific pathway is responsible for producing 4'-deoxyflavones such as baicalein (B1667712) and wogonin (B1683318), which starts from cinnamic acid but bypasses the C4H-mediated hydroxylation, using a different ligase (CLL-7) to produce cinnamoyl-CoA. mdpi.comnih.gov This divergence in pathways leads to a different profile of flavonoids in the roots compared to the rest of the plant.
Gene expression studies corroborate these findings, showing that key biosynthetic genes are differentially expressed across different organs. plos.org For instance, a specific isoform of Chalcone Synthase (CHS) was identified as being root-specific in S. viscidula. researchgate.net This differential expression directly influences the types and quantities of flavonoids accumulated in each tissue. While this compound has been identified in the roots of S. baicalensis, the precise pathway and its tissue-specific regulation relative to other flavonoids require further detailed investigation. scispace.com The accumulation of different flavonoids in various tissues suggests that the final tailoring steps, such as the specific hydroxylations that form this compound (at the 2' and 6' positions), are also likely carried out by tissue-specific enzymes.
Strategies for Enhanced Production of this compound
The low abundance of many valuable phytochemicals in their native plant sources has driven the development of strategies to enhance their production. nih.gov These approaches generally fall into two categories: engineering the plant itself for higher yields or transferring the biosynthetic pathway into a microbial host for scalable fermentation.
Metabolic Engineering Approaches in Plant Systems
Metabolic engineering in the native plant system offers a direct route to increasing the yield of target compounds like this compound. One primary strategy is the overexpression of key rate-limiting enzymes in the biosynthetic pathway. For example, enhancing the expression of Chalcone Synthase (CHS) or other crucial enzymes could increase the metabolic flux towards the flavonoid backbone. researchgate.net
Another powerful approach is the manipulation of transcription factors that regulate the entire pathway. Transcription factors from families such as MYB and bHLH have been shown to control the expression of multiple structural genes in the flavonoid pathway in Scutellaria. mdpi.com Overexpression of a regulatory transcription factor can upregulate the entire cascade of necessary enzymes, leading to a significant increase in the accumulation of the final flavonoid products. mdpi.com
Furthermore, the application of elicitors, which are compounds that trigger defense responses in plants, has been shown to stimulate the production of secondary metabolites. Treatment of Scutellaria cultures with substances like methyl jasmonate can induce the expression of flavonoid biosynthetic genes, leading to higher accumulation of flavonoids. researchgate.net This strategy could be optimized to specifically enhance the production of this compound.
Synthetic Biology for Heterologous Production
Synthetic biology provides a powerful alternative by reconstructing the plant's biosynthetic pathway in a microbial host, such as Escherichia coli or the yeast Yarrowia lipolytica. frontiersin.orgresearchgate.net This approach, known as heterologous production, allows for rapid, scalable, and controlled production in industrial fermenters, independent of geographical or climatic constraints.
The successful production of other Scutellaria flavonoids, such as scutellarin, in engineered yeast demonstrates the feasibility of this strategy. researchgate.net The process involves several key steps:
Pathway Elucidation : All necessary genes for the biosynthesis of this compound from a common precursor like glucose or phenylalanine must be identified. This includes the core pathway genes (PAL, C4H, 4CL, CHS, CHI, F3H, FLS) and the specific tailoring enzymes (hydroxylases) responsible for the unique structure of this compound.
Gene Integration : The identified plant genes are codon-optimized for the microbial host and integrated into its genome. Multi-copy integration of core genes has been shown to significantly boost product titers. researchgate.net
Host Engineering : The host's native metabolism is engineered to increase the supply of essential precursors. For flavonoid synthesis, a key precursor is malonyl-CoA. Strategies to enhance its availability, such as overexpressing native enzymes involved in its synthesis, can dramatically improve the final product yield. frontiersin.org
Process Optimization : Fermentation conditions such as media composition, temperature, and pH are optimized to maximize cell growth and product formation. researchgate.net
By applying these principles, a microbial cell factory could be designed for the de novo production of this compound.
Table 2: Proposed Enzymes for Heterologous Biosynthesis of this compound
| Enzyme | Source Organism (Example) | Function in Heterologous Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Arabidopsis thaliana | Converts phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase (C4H) | Arabidopsis thaliana | Converts cinnamic acid to p-coumaric acid. |
| 4-coumaroyl-CoA ligase (4CL) | Arabidopsis thaliana | Converts p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase (CHS) | Scutellaria sp. | Forms naringenin chalcone from p-coumaroyl-CoA. |
| Chalcone isomerase (CHI) | Scutellaria sp. | Converts naringenin chalcone to naringenin. |
| Flavanone 3-hydroxylase (F3H) | Scutellaria sp. | Converts naringenin to dihydrokaempferol. |
| Flavonol synthase (FLS) | Citrus unshiu | Converts dihydrokaempferol to kaempferol. |
| Flavonoid Hydroxylases (P450s) | Scutellaria sp. | Catalyze the specific 2' and 6' hydroxylations to form this compound from a flavonol precursor. |
Limited Scientific Data Currently Available for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of specific research data concerning the pharmacological activities and molecular mechanisms of the chemical compound this compound. This includes a lack of detailed findings related to its potential anticancer, antitumor, and anti-inflammatory effects as outlined in the requested article structure.
Searches for "this compound" have revealed that it is chemically distinct from the more extensively studied flavonoid, Hispidulin. This compound is identified as 2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one. In contrast, Hispidulin's chemical name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one. Due to these structural differences, the pharmacological data for Hispidulin cannot be extrapolated to this compound.
Consequently, the specific details required to populate the requested article sections and subsections for this compound, including its effects on cancer cell proliferation, apoptosis, cell cycle modulation, the tumor microenvironment, specific target interactions such as with Glypican-3, and its anti-inflammatory properties, are not sufficiently available in the current body of scientific publications.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Pharmacological Activities and Molecular Mechanisms of this compound" that adheres to the provided detailed outline. Further research and publication of data specifically on this compound are necessary before such an article can be composed.
Pharmacological Activities and Molecular Mechanisms of Viscidulin I
Antiviral PropertiesThe search for literature did not provide any studies or data on the antiviral properties of Viscidulin I. Consequently, there is no information available for the following sub-topics:
Modulation of Host Antiviral Responses
To maintain scientific integrity and strictly adhere to the provided instructions, the requested article cannot be generated without verifiable research data on this compound.
Following a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is no available data regarding its pharmacological activities and molecular mechanisms within the specified areas of antioxidant capacity, immunomodulatory effects, or other biological activities.
Extensive searches were conducted to find information pertaining to the free radical scavenging mechanisms, attenuation of oxidative stress pathways, influence on immune cell function, and modulation of allergic responses of this compound. Unfortunately, these searches did not yield any specific research findings, data tables, or detailed reports on this particular compound.
As a result, it is not possible to provide an article that adheres to the requested outline and content inclusions. The generation of scientifically accurate and informative content for each specified section and subsection is unachievable due to the complete absence of research on the pharmacological properties of this compound in the public domain.
Therefore, the article focusing solely on the "" cannot be created. Further research on this compound is required before its biological effects can be described and analyzed.
Other Reported Biological Effects
Potential Neuroprotective Activities
There is no available research data or scientific literature to suggest or detail any neuroprotective activities of this compound. Searches for studies investigating its effects on neuronal cells, pathways related to neurodegeneration, or its molecular mechanisms in the context of neurological protection yielded no results.
Potential Hepatoprotective Activities
Similarly, there is a lack of scientific evidence regarding any potential hepatoprotective activities of this compound. No studies have been published that examine its effects on liver cells, its ability to mitigate liver damage, or the molecular pathways it might influence in hepatic tissues.
Structure Activity Relationships Sar of Viscidulin I and Its Analogs
Influence of Flavonol Core Structure on Biological Activity
The basic flavonol core structure, characterized by a C6-C3-C6 skeleton comprising two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic ring (C), is essential for the biological activity of flavonoids. The presence of a C2-C3 double bond and a C4-ketone group in the C ring are considered important structural features for various activities, including antidiabetic properties researchgate.net. The chromen-4-one backbone, common to flavones and flavonols, provides the scaffold upon which the arrangement of functional groups dictates specific interactions with biological targets ontosight.ai.
For Viscidulin I, the flavonol structure includes a hydroxyl group at the C3 position, distinguishing it from flavones which lack this group. This C3-hydroxyl group can influence antioxidant activity and metal chelating properties mdpi.comdntb.gov.ua. The presence and arrangement of hydroxyl groups on the A and B rings further refine the activity profile.
Role of Hydroxyl Group Positions in Pharmacological Efficacy
The position of hydroxyl groups is a critical determinant of the pharmacological efficacy of this compound and its analogs. The hydroxyl groups contribute to hydrogen bonding, metal chelation, and influence the molecule's polarity and interaction with enzymes and receptors mdpi.comrsc.org.
In this compound, the presence of hydroxyl groups at positions 3, 5, 7, 2', and 6' is key to its observed activities. For instance, studies on related flavonoids have shown that the position of hydroxyl groups on the A ring significantly impacts activity. The presence of three hydroxyl groups on the A-ring, as seen in baicalein (B1667712) (a related flavone (B191248) with hydroxyls at 5, 6, and 7), can sharply increase certain activities, such as Fe2+-chelating ability mdpi.com. Conversely, the substitution or deletion of a hydroxyl group, such as at the C-3' position in the B ring of related compounds, can lead to a significant reduction in chelating activity mdpi.com.
Specific research on related flavones suggests that at least two hydroxyl groups on the A ring are necessary for certain inhibitory activities, such as blocking the interaction between hTSLP and its receptor nih.gov. While direct specific data on the impact of each individual hydroxyl group position in this compound across all its reported activities (antibacterial, anti-inflammatory, antioxidant, anti-tumor) is not extensively detailed in the provided sources, the general principles of flavonoid SAR indicate that the pattern of hydroxylation is paramount for target binding and biological effect rsc.orgnih.govplos.org.
Impact of Substitutions on Molecular Interactions and Target Binding
Substitutions on the flavonoid core, beyond the hydroxyl groups, also influence the molecular interactions and target binding of this compound analogs. Methylation of hydroxyl groups, for example, can diminish the in vitro antioxidant and antidiabetic properties of flavonoids researchgate.net. The introduction of methoxy (B1213986) groups alters the molecule's lipophilicity and hydrogen bonding capacity, thereby affecting its ability to cross cell membranes and interact with hydrophobic or hydrophilic binding sites on target proteins nih.gov.
Comparative SAR Analysis with Related Flavonoids (e.g., Viscidulin II, Viscidulin III)
This compound is often found alongside related flavonoids like Viscidulin II and Viscidulin III in natural sources such as Scutellaria species researchgate.netrsc.orgresearchgate.net. Comparing the structures and activities of these compounds provides valuable insights into their SAR.
This compound is a pentahydroxyflavone. Viscidulin II is reported as 5,2',6'-trihydroxy-7,8-dimethoxyflavone researchgate.net, and Viscidulin III (also known as Ganhuangenin) is described as 5,7,2',5'-tetrahydroxy-8,6'-dimethoxyflavone or 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-4H-chromen-4-one ontosight.airesearchgate.net. These structural differences, particularly in the number and position of hydroxyl and methoxy groups, lead to variations in their biological activities.
For example, Viscidulin III has been identified as an α-glucosidase inhibitor nih.govnih.gov. While direct comparative studies specifically detailing the differences in activity between this compound, II, and III are not extensively provided in the search results, the structural variations suggest distinct SAR profiles. The presence of additional methoxy groups in Viscidulin II and III compared to this compound likely alters their lipophilicity, metabolic stability, and interactions with specific enzymes or receptors.
Research on the polyphenols from Scutellaria roots indicates that compounds like Viscidulin II and Viscidulin III exhibit anticancer potentials, although they may be present in lower amounts compared to major flavonoids like baicalein and wogonin (B1683318) rsc.orgnih.govresearchgate.net. The diverse array of flavonoids in these plants, each with a unique substitution pattern, highlights the complex interplay between structure and activity within this class of compounds. Further detailed comparative studies are needed to fully delineate the specific SAR differences between this compound, Viscidulin II, and Viscidulin III across various biological targets.
Illustrative Data Table (Based on general flavonoid SAR principles and mentions in search results):
While specific quantitative data comparing the activities of this compound, II, and III across various targets is limited in the provided sources, the structural differences imply varying activities. The table below illustrates the structural differences, which are the basis for their distinct SARs.
| Compound | Core Structure | Hydroxyl Positions (A, C rings) | Hydroxyl Positions (B ring) | Methoxy Positions (A, B rings) |
| This compound | Flavonol | 3, 5, 7 | 2', 6' | None |
| Viscidulin II | Flavone | 5, 7 | 2' | 8, 6' |
| Viscidulin III | Flavone | 5, 7 | 2', 5' | 8, 6' |
This table visually represents the key structural differences that contribute to the varied SARs of these related flavonoids. The presence of the C3-hydroxyl in this compound, absent in the flavone structures of Viscidulin II and III, is a significant distinction. Similarly, the pattern of methoxylation in Viscidulin II and III differentiates them from this compound and from each other.
Preclinical Research and Translational Potential of Viscidulin I
In Vitro Studies on Cellular Models
Detailed assessments of Viscidulin I's effects on various cell lines, which would typically form the foundation of preclinical evaluation, appear to be limited.
Cell Line-Based Efficacy Assessments
There is a notable absence of published data on the cytotoxic or other therapeutic effects of this compound across different cancer cell lines or other disease-specific cellular models. Information regarding its potential to inhibit cell proliferation, induce apoptosis, or exert other beneficial effects at a cellular level is not currently available in scientific literature.
Mechanism-Oriented Cellular Assays
Similarly, studies elucidating the specific molecular mechanisms of action for this compound are not presently found in published research. Investigations into its effects on key cellular pathways, such as signaling cascades involved in inflammation (e.g., NF-κB) or cancer progression, have not been reported.
In Vivo Investigations Using Animal Models
The translational potential of a compound is often evaluated through its efficacy and behavior in animal models of human diseases. However, for this compound, such in vivo data is not currently available.
Efficacy in Disease Models (e.g., Cancer Xenografts, Inflammatory Models)
There are no published studies that have investigated the efficacy of this compound in established animal models of cancer, such as tumor xenografts, or in models of inflammatory conditions. Therefore, its potential to reduce tumor growth or alleviate inflammatory responses in a living organism has not been demonstrated.
Pharmacodynamic Assessments in Animal Systems
Pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its effect in a biological system. For this compound, there is no available data from animal studies that would describe its pharmacodynamic properties, such as target engagement and dose-response relationships in vivo.
Development of this compound as a Research Tool
Given the lack of foundational preclinical data on its biological activity, the development and utilization of this compound as a specific research tool for probing biological pathways or as a lead compound for further drug development have not been documented.
Application in Compound Screening Libraries
There is no available data to suggest that this compound has been included in or utilized as part of compound screening libraries for drug discovery. High-throughput screening (HTS) libraries are critical tools in identifying new drug candidates, but there is no documentation of this compound's presence or performance in such collections.
Use in Metabolomics Studies
No metabolomics studies identifying or quantifying this compound in biological samples have been published. While a related compound, Viscidulin III, was mentioned in an untargeted metabolomics study of Scutellaria Radix, this provides no information on this compound itself.
Exploration of Therapeutic Applications
A thorough search revealed no preclinical or in vitro studies exploring the therapeutic potential of this compound for any of the specified conditions.
Advanced Analytical and Computational Methodologies in Viscidulin I Research
Chromatographic and Spectroscopic Techniques for Research-Grade Characterization
The unambiguous identification and characterization of a natural product like Viscidulin I rely on a combination of powerful chromatographic and spectroscopic methods. These techniques provide essential information on the compound's purity, structure, and molecular weight.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of flavonoids from complex plant extracts. For this compound, a reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) or UV-Vis detector is typically employed. This setup separates compounds based on their hydrophobicity.
The separation is achieved using a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase, usually a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic or acetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is effective for resolving multiple components in an extract with varying polarities. Detection is typically performed by monitoring UV absorbance at wavelengths where the flavonoid chromophore absorbs strongly, often around 280 nm and 330 nm. The retention time under specific conditions is a key identifier, while the peak area allows for quantification against a reference standard. nih.govnih.gov
Table 1: Representative RP-HPLC Parameters for Flavonoid Analysis Applicable to this compound
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10-50% B over 30 min, then 50-90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector, 200-400 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic system like UPLC (Ultra-Performance Liquid Chromatography), it provides a highly sensitive and selective method for identifying compounds in complex mixtures. nih.gov
In the analysis of a compound identified as this compound in a decoction, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) was utilized. nih.gov In positive ion mode, this compound yielded a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 405.1187, corresponding to the molecular formula C₂₀H₂₀O₉. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, provided key structural information. The observed fragment ions can be correlated with the loss of specific chemical groups, aiding in structural elucidation. nih.gov
Separately, predicted mass spectrometry data for the C₁₅H₁₀O₇ structure of this compound shows the expected m/z for various adducts, which is crucial for its identification in different MS experiments. uni.lu
Table 2: UPLC-QTOF-MS Data for a Compound Identified as this compound (C₂₀H₂₀O₉) nih.gov
| Ion Type | Observed m/z |
|---|---|
| [M+H]⁺ (Parent Ion) | 405.1187 |
| Fragment Ions | 387.0689 |
| 369.0589 | |
| 351.0483 | |
| 339.0496 | |
| 327.0483 |
Table 3: Predicted Mass Adducts for this compound (C₁₅H₁₀O₇) uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 303.04994 |
| [M+Na]⁺ | 325.03188 |
| [M-H]⁻ | 301.03538 |
| [M+NH₄]⁺ | 320.07648 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. japsonline.com A full suite of NMR experiments is required for the complete and unambiguous assignment of the this compound structure.
1D NMR: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).
2D NMR: Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings (¹H-¹H), HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C), and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. Together, these 2D spectra allow for the complete assembly of the molecular structure. nih.gov
While predicted NMR data for this compound is available, detailed experimental spectra are not widely published. The structural elucidation would involve assigning the chemical shifts and coupling constants for each proton and carbon in the flavonoid's core rings and substituent groups. np-mrd.org
Table 4: Expected NMR Signals for this compound (C₁₅H₁₀O₇) Structure
| Atom Type | Expected Chemical Shift Range (ppm) | Information Provided |
|---|---|---|
| Aromatic Protons (¹H) | 6.0 - 8.5 | Substitution pattern on the A, B, and C rings |
| Hydroxyl Protons (¹H) | 5.0 - 13.0 (variable) | Position and hydrogen bonding of -OH groups |
| Aromatic Carbons (¹³C) | 90 - 165 | Carbon skeleton of the flavonoid core |
| Carbonyl Carbon (¹³C) | 170 - 185 | Presence of the C4-keto group in the C ring |
Computational Approaches in this compound Research
Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of molecules like this compound, thereby guiding experimental research and accelerating the drug discovery process.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), in order to form a stable complex. mdpi.com The process involves:
Preparation of Structures: Obtaining the 3D structures of this compound (from databases like PubChem or generated computationally) and the target protein (from a repository like the Protein Data Bank).
Docking Simulation: Using software like AutoDock or MOE to systematically explore possible binding poses of this compound within the active site of the target protein. japsonline.com
Scoring and Analysis: Each pose is assigned a score, typically a binding energy value (in kcal/mol), which estimates the binding affinity. Lower binding energies generally indicate more favorable interactions. The analysis focuses on identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein's amino acid residues. longdom.org
While specific docking studies for this compound are not prevalent in the literature, this methodology could be applied to predict its potential to inhibit enzymes like cyclooxygenases, lipoxygenases, or kinases, which are known targets for other flavonoids. mdpi.com Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose.
Table 5: Typical Binding Energies of Flavonoids with Various Protein Targets from Docking Studies
| Protein Target Class | Representative Protein | Typical Flavonoid Binding Energy (kcal/mol) |
|---|---|---|
| Protease | SARS-CoV-2 Mpro | -6.5 to -8.5 icm.edu.pl |
| Kinase | Protein Tyrosine Kinase | -7.0 to -9.0 |
| Oxidoreductase | Cyclooxygenase-2 (COX-2) | -7.0 to -9.5 mdpi.com |
| Neurotoxin | Botulinum Neurotoxin (BoNT/A) | -9.0 to -10.8 preprints.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For flavonoids, a QSAR model could be developed to predict the antioxidant, anti-inflammatory, or enzyme inhibitory activity of this compound.
The development of a QSAR model involves several key steps:
Data Collection: A dataset of structurally related flavonoids with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov
Although no specific QSAR model for this compound has been reported, models developed for the broader class of flavonoids can provide valuable insights into which structural features are crucial for a particular biological effect. ijprajournal.com This knowledge can guide the design of new derivatives with potentially enhanced activity.
Table 6: Common Molecular Descriptors Used in Flavonoid QSAR Studies
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with targets |
Network Pharmacology for Multi-Target Analysis
Network pharmacology represents a shift from the traditional "one drug, one target" paradigm to a more holistic approach that considers the complex interactions between chemical compounds and multiple biological targets. mdpi.comnih.gov This methodology is particularly well-suited for natural products like this compound, which are likely to exhibit polypharmacology, meaning they interact with multiple targets within a biological system.
The core principle of network pharmacology is to construct and analyze biological networks to understand the mechanisms of action of a compound. nih.gov For a compound like this compound, a typical network pharmacology study would involve the following steps:
Target Prediction: The first step is to identify the potential protein targets of this compound. This can be achieved using various computational tools and databases that predict interactions based on the chemical structure of the compound.
Network Construction: Once a set of potential targets is identified, these are used to construct a "compound-target-disease" network. This network visually represents the relationships between this compound, its predicted targets, and the diseases associated with these targets.
Network Analysis: The constructed network is then analyzed to identify key proteins and pathways that are significantly affected by the compound. This analysis can reveal the potential mechanisms through which this compound may exert its biological effects.
Pathway and Function Enrichment Analysis: To understand the biological significance of the identified targets, pathway and function enrichment analyses are performed. nih.gov This helps to identify the biological processes and signaling pathways that are most likely to be modulated by this compound.
Through this approach, network pharmacology can help to elucidate the multi-target therapeutic mechanisms of natural compounds. For instance, studies on other flavonoids have successfully used network pharmacology to identify their potential roles in treating complex diseases by modulating various pathways simultaneously. nih.govtandfonline.com
| Application | Description |
| Identification of Novel Targets | Uncover previously unknown protein targets of this compound. |
| Mechanism of Action Elucidation | Understand the complex biological pathways modulated by this compound. |
| Drug Repurposing | Identify new therapeutic indications for this compound based on its target profile. |
| Synergistic Effect Analysis | Investigate how this compound might work in combination with other compounds. |
Cheminformatics for Data Management and Analysis
Database Development: The creation of specialized databases to store and manage information related to this compound, including its chemical structure, spectral data, and biological activity. nih.gov Publicly available phytochemical databases serve as a valuable resource for this purpose. oup.comwisdomlib.org
Structure-Activity Relationship (SAR) Studies: Cheminformatics tools can be used to analyze the relationship between the chemical structure of this compound and its biological activity. This can help in identifying the key structural features responsible for its effects and in designing more potent analogs.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. nih.gov This information is crucial for the early stages of drug development.
Virtual Screening: Cheminformatics-based virtual screening can be used to screen large compound libraries to identify molecules with similar properties to this compound or that are likely to bind to the same targets. nih.gov
| Cheminformatics Tool | Potential Application for this compound |
| Molecular Docking | Predict the binding mode and affinity of this compound to its protein targets. |
| Pharmacophore Modeling | Identify the essential 3D structural features of this compound required for its biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models to predict the biological activity of this compound analogs. |
| Data Mining and Machine Learning | Analyze large datasets to identify patterns and correlations related to this compound's activity. mdpi.comnih.gov |
The integration of these advanced analytical and computational methodologies will be instrumental in unlocking the full therapeutic potential of this compound and other complex natural products.
Future Research Trajectories and Unanswered Questions for Viscidulin I
Elucidation of Undiscovered Molecular Targets
While preliminary research suggests Viscidulin I may act as an inhibitor and exhibit various biological activities sigmaaldrich.com, the specific molecular targets through which it exerts these effects are not yet fully characterized. Identifying the precise proteins, enzymes, or pathways that this compound interacts with is a critical area for future research. Studies utilizing techniques such as molecular docking, affinity chromatography, and target validation assays are needed to comprehensively map its binding partners and understand the downstream cellular effects. For instance, molecular docking analysis has explored the binding energy between various compounds, including this compound, and potential targets like AKT and PPARG in the context of diabetic kidney disease, suggesting potential interactions that warrant further investigation researchgate.net. A deeper understanding of these interactions will provide insights into its mechanisms of action and potential therapeutic applications.
Investigation of Synergistic Effects with Other Bioactive Compounds
The potential for this compound to act synergistically with other bioactive compounds, particularly those found in its natural sources or known for similar activities, represents a promising avenue for future research. Investigating combinations of this compound with other flavonoids or natural products could reveal enhanced therapeutic effects or broader spectrums of activity scholarsresearchlibrary.com. Research into synergistic effects often involves assessing the combined activity of compounds compared to their individual effects, for example, in antioxidant or antibacterial assays nih.govrjpharmacognosy.iriieta.org. Understanding how this compound interacts with other compounds could lead to the development of more effective combination therapies or formulations, potentially allowing for lower concentrations of individual components while achieving desired biological outcomes iieta.org. Studies on the synergistic effects of other flavonoids and phenolic compounds have shown that combinations can increase antioxidant effects, highlighting the potential for similar findings with this compound rjpharmacognosy.ir.
Exploration of Novel Therapeutic Areas
Current research hints at diverse biological activities for this compound, including potential roles in anticancer, anti-inflammatory, and antiviral applications sigmaaldrich.com. However, the full spectrum of its therapeutic potential remains largely unexplored. Future research should focus on rigorously evaluating its efficacy in various disease models and exploring novel therapeutic areas where its inhibitory or other biological properties might be beneficial. This could include in-depth studies on its impact on specific types of cancer cells, inflammatory pathways beyond those initially investigated, or a broader range of viral infections lookchem.combiosynth.com. The potential of natural compounds from Scutellaria baicalensis, the source of this compound, in treating various conditions like inflammation, hypertension, and infections has been noted, suggesting further exploration of this compound's role in these areas is warranted oup.com.
Advanced Biosynthetic Pathway Engineering
Understanding and manipulating the biosynthetic pathway of this compound in its natural plant sources or engineered microbial systems is a key area for future research. Elucidating the enzymes and genetic elements involved in its production could pave the way for advanced biosynthetic pathway engineering dtu.dkbu.edunih.gov. This could lead to more efficient and sustainable methods for producing this compound, potentially increasing yields and reducing reliance on traditional extraction methods. Research in biosynthetic pathway engineering aims to understand how secondary metabolites are produced in plants and other organisms, and to utilize this knowledge to engineer pathways for producing valuable compounds dtu.dkbu.edumdpi.com. Future studies could focus on identifying the specific genes and enzymes responsible for this compound synthesis and engineering these into suitable host organisms for scaled-up production.
Development of Analytical Standards and Reference Materials
For consistent and reproducible research on this compound, the development of well-characterized analytical standards and reference materials is essential. Future efforts should focus on establishing standardized methods for the isolation, purification, and quantification of this compound albtechnology.comchemfaces.com. This includes developing validated analytical techniques, such as HPLC or GC-MS methods, and ensuring the availability of high-purity reference standards for research purposes albtechnology.comchemfaces.com. The lack of readily available and standardized reference materials can hinder comparative studies and the broader scientific investigation of this compound. The development of such standards will be crucial for quality control and ensuring the reliability of research findings across different laboratories.
Q & A
Q. How should researchers address batch-to-batch variability in this compound sourcing for reproducibility?
- Answer : Require Certificates of Analysis (CoA) with NMR/HR-MS data from suppliers. Perform in-house validation via HPLC purity checks and bioactivity benchmarking (e.g., IC₅₀ in a standard cell line) .
Data Interpretation and Reporting
Q. Q. What guidelines ensure rigorous reporting of this compound’s in vivo efficacy in preclinical cancer models?
Q. How can meta-analyses reconcile contradictory findings on this compound’s anti-inflammatory effects across studies?
- Answer : Use PRISMA frameworks to aggregate data. Stratify by model (e.g., LPS-stimulated macrophages vs. carrageenan-induced edema) and assess publication bias via funnel plots .
Ethical and Compliance Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
